N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
"N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide" is an organic compound characterized by its unique molecular structure comprising a bifuran moiety and a trifluoropropane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves several steps:
Formation of the bifuran moiety: : The synthesis starts with the preparation of the bifuran unit through reactions such as cross-coupling or Diels-Alder reactions.
Attachment of the trifluoropropane sulfonamide group:
Industrial Production Methods
Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to maximizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form products with higher oxidation states, especially involving the bifuran moiety.
Reduction: : Reduction can lead to the hydrogenation of specific parts of the molecule, altering its electronic properties.
Substitution: : The sulfonamide group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: : Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: : Nucleophiles such as sodium hydride (NaH) or electrophiles like sulfur trioxide (SO3) can facilitate these reactions.
Major Products
Major products from these reactions include derivatives with modified electronic or steric properties, which can significantly impact the compound's behavior in various applications.
Scientific Research Applications
N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several applications:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor or signaling molecule.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Explored for use in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions through allosteric interactions. These actions can lead to downstream effects on cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-([2,3'-bifuran]-5-ylmethyl)propane-1-sulfonamide: : Lacks the trifluoromethyl group, leading to different electronic properties.
N-(Furan-2-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide: : Contains a monofuran moiety, altering its reactivity and applications.
Uniqueness
The presence of both the bifuran unit and the trifluoropropane sulfonamide group gives N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide unique chemical and physical properties, making it valuable for specific scientific research applications.
This is a detailed overview of the compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(20-10)9-3-5-19-8-9/h1-3,5,8,16H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXXVMCJPBOSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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